N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, while the thiazole ring can be synthesized via cyclization reactions involving appropriate thioamide precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the thiazole ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid have similar structural features and applications.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid are structurally related and used in similar research applications.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide is unique due to its combination of three distinct moieties (indole, piperidine, and thiazole) in a single molecule. This unique structure imparts a wide range of potential biological activities and applications, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C22H26N4O2S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H26N4O2S/c1-3-6-18-20(29-14(2)23-18)21(27)24-16-9-11-26(12-10-16)22(28)19-13-15-7-4-5-8-17(15)25-19/h4-5,7-8,13,16,25H,3,6,9-12H2,1-2H3,(H,24,27) |
InChI Key |
NIAFFOCZXLHQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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